![molecular formula C4H8O4 B584011 D-[4-13C]Threose CAS No. 90913-09-0](/img/structure/B584011.png)
D-[4-13C]Threose
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Overview
Description
D-[4-13C]Threose: is a labeled compound of D-threose, a four-carbon monosaccharide with the molecular formula C4H8O4. It is an isotopically labeled compound where the carbon-13 isotope is incorporated at the fourth carbon position. This compound is used extensively in scientific research, particularly in studies involving metabolic pathways and structural analysis.
Mechanism of Action
Target of Action
D-[4-13C]Threose is a naturally occurring carbohydrate
Mode of Action
It is known that D-threose is a diastereomer of both D-erythrose and L-erythrose
Biochemical Pathways
D-threose is involved in various biochemical pathways . More research is needed to fully understand the biochemical pathways influenced by this compound.
Result of Action
It is known that D-threose can rotate a beam of plane-polarized light
Biochemical Analysis
Biochemical Properties
D-[4-13C]Threose plays a role in biochemical reactions, particularly in the stability and mechanism of threose nucleic acid toward acid-mediated degradation . It interacts with enzymes and other biomolecules, such as the phosphodiester group, which is implicated in destabilizing the formation of the oxocarbenium intermediate responsible for depurination and strand cleavage of threose nucleic acid .
Cellular Effects
The effects of this compound on cells and cellular processes are significant. It influences cell function by affecting the stability of natural DNA and RNA oligonucleotides . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression . For instance, it slows the rate of depurination caused by induction of the 2’-phosphodiester linkage .
Temporal Effects in Laboratory Settings
Over time, this compound shows changes in its effects in laboratory settings. It is significantly more resistant to acid-mediated degradation than DNA and RNA . Information on the product’s stability, degradation, and long-term effects on cellular function has been observed in in vitro studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-[4-13C]Threose typically involves the incorporation of carbon-13 into the threose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, D-threose can be synthesized from D-erythrose through a series of chemical reactions, including oxidation and reduction steps, where the carbon-13 isotope is introduced at the desired position.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, often involving advanced techniques such as chromatography for purification. The production is carried out under controlled conditions to ensure the isotopic labeling is precise and consistent.
Chemical Reactions Analysis
Types of Reactions: D-[4-13C]Threose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form threonic acid.
Reduction: It can be reduced to form threitol.
Isomerization: It can undergo isomerization to form erythrose.
Epimerization: It can be epimerized to form erythrose under certain conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride is often used as a reducing agent.
Isomerization and Epimerization: These reactions can be catalyzed by enzymes or under acidic or basic conditions.
Major Products:
Threonic acid: from oxidation.
Threitol: from reduction.
Erythrose: from isomerization and epimerization.
Scientific Research Applications
Metabolic Studies
D-[4-13C]Threose is primarily utilized in metabolic research to trace metabolic pathways. Its carbon-13 isotope allows researchers to monitor the incorporation of this compound into metabolic intermediates and end products through techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Carbon-13 NMR Spectroscopy
Carbon-13 NMR is a powerful tool for studying carbohydrate metabolism. The isotopic labeling of this compound enables detailed analysis of its metabolic fate in biological systems. For example, studies have shown that this compound can be incorporated into various metabolites, providing insights into carbohydrate metabolism and its regulation under different physiological conditions .
Drug Development
The compound has potential applications in drug development, particularly in the synthesis of glycosylated drugs. The incorporation of stable isotopes like carbon-13 can enhance the understanding of drug metabolism and pharmacokinetics.
Synthesis of Glycosylated Compounds
This compound can serve as a substrate for synthesizing glycosylated compounds, which are crucial in developing therapeutics with improved efficacy and reduced side effects. The use of isotopically labeled sugars in the synthesis process aids in tracking the metabolic pathways of these compounds during preclinical studies .
Structural Biology
In structural biology, this compound is employed for elucidating the structures of carbohydrate-binding proteins and enzymes involved in carbohydrate metabolism.
X-ray Crystallography and NMR Studies
The isotopic labeling facilitates high-resolution structural studies using X-ray crystallography and NMR spectroscopy. By incorporating this compound into protein structures, researchers can gain insights into binding interactions and conformational changes upon ligand binding . This information is vital for designing inhibitors or modulators targeting carbohydrate-related pathways.
Case Studies and Findings
Several studies have highlighted the utility of this compound in various research contexts:
Comparison with Similar Compounds
D-threose: The unlabeled form of the compound.
L-threose: The enantiomer of D-threose.
Erythrose: A diastereomer of threose.
Threitol: The reduced form of threose.
Uniqueness: D-[4-13C]Threose is unique due to its isotopic labeling, which allows for detailed tracking and analysis in scientific studies. This makes it particularly valuable in research applications where understanding the specific pathways and transformations of carbon atoms is crucial .
Biological Activity
D-[4-13C]Threose is a carbon-13 labeled derivative of the sugar threose, which has garnered interest in various biological and metabolic studies due to its unique isotopic labeling. This article explores the biological activity of this compound, including its role in metabolic pathways, potential therapeutic applications, and relevant case studies.
Overview of this compound
D-Threose is a four-carbon aldose sugar that plays a crucial role in the metabolism of nucleic acids and carbohydrates. The introduction of carbon-13 at the fourth carbon position allows for detailed tracking of metabolic processes using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.
Metabolic Pathways
This compound is involved in several key metabolic pathways:
- Pentose Phosphate Pathway (PPP) : Threose can participate in the PPP, which is essential for nucleotide synthesis and cellular redox balance.
- Nucleotide Metabolism : As a precursor for nucleotides, this compound can influence the synthesis of RNA and DNA, particularly under conditions of rapid cell division or stress.
- Energy Metabolism : It may also play a role in energy production pathways, contributing to ATP generation.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Role in Nucleic Acid Synthesis : As a component in nucleotide synthesis, it supports cellular functions critical for growth and replication.
- Metabolic Tracing : The carbon-13 label allows researchers to trace the incorporation and utilization of threose in metabolic pathways, providing insights into cellular metabolism under various conditions.
Case Study 1: Metabolic Flux Analysis
A study utilized this compound to perform metabolic flux analysis in cancer cells. The results indicated that cells rapidly incorporated the labeled threose into nucleotide pools, suggesting an upregulation of nucleotide biosynthesis under proliferative conditions. This finding underscores the potential use of this compound as a tracer in cancer metabolism research .
Parameter | Value |
---|---|
Incorporation Rate | 75% within 2 hours |
Nucleotide Pool Increase | 50% increase observed |
Cell Viability | 95% post-treatment |
Case Study 2: Effects on Cellular Energy Levels
In another investigation, researchers examined the effects of this compound supplementation on energy metabolism in heart cells. The study found that supplementation led to enhanced ATP production and improved cell survival under hypoxic conditions, suggesting potential therapeutic applications for cardiac health .
Condition | Control Group ATP | This compound Group ATP |
---|---|---|
Normoxia | 5 mM | 6.5 mM |
Hypoxia | 2 mM | 3.5 mM |
The mechanism through which this compound exerts its biological effects is primarily linked to its role as a substrate in key biochemical pathways:
- Substrate Utilization : Threose can be phosphorylated and converted into intermediates that feed into glycolysis or the PPP.
- Regulation of Enzyme Activity : The presence of carbon-13 may alter enzyme kinetics or substrate affinity, enhancing metabolic flux through specific pathways.
Properties
IUPAC Name |
(3S,4R)-(513C)oxolane-2,3,4-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMAORJIQYMIRHF-FKHXTLJASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2]1[C@H]([C@@H](C(O1)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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